2-Amino-5-methoxypyridine CAS number 10167-97-2
2-Amino-5-methoxypyridine CAS number 10167-97-2
This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the utility, synthesis, and application of 2-Amino-5-methoxypyridine (CAS 10167-97-2).[1]
CAS Number: 10167-97-2 IUPAC Name: 5-Methoxypyridin-2-amine Molecular Formula: C₆H₈N₂O Molecular Weight: 124.14 g/mol [1][2][3]
Executive Summary
2-Amino-5-methoxypyridine is a critical heterocyclic building block in modern medicinal chemistry, particularly within the oncology and immunology sectors.[1] Distinguished by its electron-rich 2-aminopyridine core, it serves as a privileged scaffold for designing ATP-competitive kinase inhibitors.[1] The 5-methoxy substituent plays a dual role: it blocks metabolic oxidation at the susceptible C5 position and electronically tunes the basicity of the ring nitrogen, enhancing hydrogen bond acceptor capability in the kinase hinge region. This guide details its physicochemical profile, industrial synthesis, and application in structure-based drug design (SBDD).[1]
Chemical Profile & Structural Analysis[1][4][5]
Physicochemical Properties
The compound exists as a low-melting solid or viscous liquid depending on purity and ambient conditions.[1] It functions as a mono-acidic base, with protonation occurring preferentially at the ring nitrogen (N1) rather than the exocyclic amine.[1]
| Property | Value | Notes |
| Appearance | Yellow to brown crystalline solid/liquid | Melts near body temperature (~38°C).[1] |
| Boiling Point | 130°C @ 10 mmHg | High vacuum distillation required for purification.[1] |
| pKa (Predicted) | ~7.1 - 7.3 (Conjugate Acid) | The 5-OMe group (+M effect) increases basicity relative to 2-aminopyridine (pKa 6.86).[1] |
| LogP | 0.5 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar alkanes. |
Electronic Structure & Reactivity
The 2-amino group acts as a strong electron donor (+M), activating the pyridine ring towards electrophilic aromatic substitution (EAS).[1] The 5-methoxy group reinforces this activation.[1]
-
C3 Position (Ortho to amine): Highly nucleophilic.[1] Susceptible to halogenation (e.g., NBS bromination) to generate 3-bromo-intermediates.[1]
-
Exocyclic Amine: Weakly nucleophilic due to resonance delocalization into the ring.[1] Requires strong electrophiles or catalysis (e.g., Buchwald-Hartwig) for functionalization.[1]
Synthetic Routes & Optimization
Two primary strategies exist for accessing CAS 10167-97-2. The choice depends on scale and starting material availability.[1]
Route A: Nucleophilic Aromatic Substitution (Industrial Preferred)
This route avoids hazardous nitration steps and utilizes the commercially available 2-amino-5-bromopyridine.[1]
-
Reagents: Sodium Methoxide (NaOMe), Copper (Cu) powder or CuI catalyst.[1]
-
Solvent/Conditions: Methanol/DMF, 120–150°C (Sealed vessel/Autoclave).
-
Mechanism: Ullmann-type coupling where the methoxide displaces the bromide.[1]
-
Critical Control Point: Complete removal of copper residues is essential for pharmaceutical grade material (use EDTA wash or scavenger resins).[1]
Route B: Reduction of Nitro-Heterocycles (Historical)[1]
-
Precursor: 3-Methoxypyridine.[1]
-
Step 1: Nitration (HNO₃/H₂SO₄) yields 2-nitro-5-methoxypyridine (regioselectivity can be poor).[1]
-
Step 2: Catalytic Hydrogenation (H₂, Pd/C) or Fe/HCl reduction.[1]
-
Drawback: Handling of energetic nitro-pyridines poses safety risks at scale.[1]
Visualization of Synthetic Logic
Figure 1: The primary industrial route via copper-catalyzed methoxylation.[1] High temperature is required to overcome the deactivation of the electron-rich ring toward nucleophilic attack.
Medicinal Chemistry Applications
Kinase Inhibition (The Hinge Binder)
The 2-aminopyridine moiety is a classic "Hinge Binder" in kinase drug discovery.[1] It mimics the adenine ring of ATP.[1]
-
Interaction Mode: The ring nitrogen (N1) accepts a hydrogen bond from the kinase backbone NH (hinge), while the exocyclic amino group (N2) donates a hydrogen bond to the backbone carbonyl.[1]
-
Role of 5-Methoxy:
-
Metabolic Stability: The C5 position of aminopyridines is a "soft spot" for CYP450-mediated oxidation.[1] A methoxy cap blocks this, prolonging half-life (
).[1] -
Selectivity: The methoxy group can project into the ribose binding pocket or solvent front, providing unique vectors for selectivity against off-target kinases.[1]
-
Case Study: CDK and VRK Inhibitors
Compounds like R547 (a CDK inhibitor) utilize the 5-methoxy-2-aminopyridine motif.[1] The methoxy group has been shown to improve cellular potency compared to the unsubstituted analog, likely due to electronic enrichment of the hinge-binding motif and favorable hydrophobic desolvation penalties.
Figure 2: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.[1]
Experimental Protocols
Protocol 1: Amide Coupling (Synthesis of Kinase Inhibitor Intermediates)
Context: Reacting 2-amino-5-methoxypyridine with a carboxylic acid (e.g., a thiazole carboxylic acid) to form an amide linkage.[1]
Reagents:
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.
-
Add DIPEA and stir for 5 minutes to deprotonate the acid.
-
Add HATU in one portion. The solution should turn slightly yellow/orange (activated ester formation).[1] Stir for 10 minutes.
-
Add 2-Amino-5-methoxypyridine .
-
Critical Step: Heat the reaction to 50–60°C. The exocyclic amine of the pyridine is electron-poor relative to aliphatic amines; room temperature coupling often stalls.[1]
-
Monitor by LC-MS.[1] Upon completion (usually 2–4 hours), dilute with ethyl acetate, wash with saturated LiCl (to remove DMF), NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol 2: Buchwald-Hartwig Amination
Context: Coupling with an aryl halide.[1]
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
2-Amino-5-methoxypyridine (1.2 equiv)[1]
-
Pd₂(dba)₃ (0.02 equiv)[1]
-
Xantphos (0.04 equiv)[1]
-
Cs₂CO₃ (2.0 equiv)[1]
-
1,4-Dioxane[1]
Procedure:
-
Degas 1,4-dioxane with Argon for 30 minutes.
-
In a glovebox or under strict inert conditions, combine Aryl Bromide, Amine, Base, and Catalyst/Ligand in a sealed tube.
-
Heat to 100°C for 12 hours.
-
Filter through Celite to remove Palladium residues.[1]
Safety & Handling
GHS Classification: Warning.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (darkening) upon long-term exposure to air.[1]
References
-
Synthesis via Methoxylation: Lombardino, J. G. (1981).[1] "Preparation of 2-Amino-5-methoxypyridine." Journal of Medicinal Chemistry, 24(1), 39–42.[1]
-
Kinase Inhibitor Application (CDK): Chu, X. J., et al. (2006).[1] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor."[1] Journal of Medicinal Chemistry, 49(22), 6549–6560.[1]
-
VRK Inhibitor Development: Serafim, R. A. M., et al. (2019).[1] "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2." ACS Medicinal Chemistry Letters, 10(9), 1266–1271.[1] [1]
-
CHK1 Inhibitor Discovery: Matthews, T. P., et al. (2012).[1][9] "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry, 55(22), 10152–10165.[1]
-
Safety Data: PubChem Compound Summary for CID 11320934, 2-Amino-5-methoxypyridine.[1]
Sources
- 1. 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. varsal.com [varsal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-5-methoxypyridine | CAS#:10167-97-2 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. 10167-97-2 Cas No. | 2-Amino-5-methoxypyridine | Apollo [store.apolloscientific.co.uk]
- 8. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
